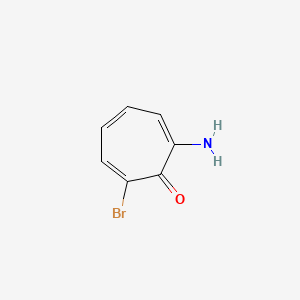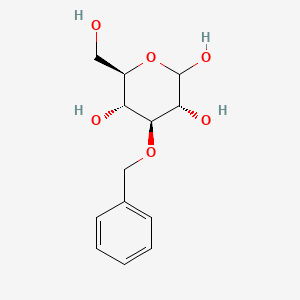
(E)-3-(4-(methoxycarbonyl)phenyl)acrylic acid
概述
描述
(E)-3-(4-(methoxycarbonyl)phenyl)acrylic acid is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a benzoic acid moiety substituted with a carboxyethenyl group and a methyl ester group. It is used in various scientific and industrial applications due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(methoxycarbonyl)phenyl)acrylic acid typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-(2-carboxyethenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
(E)-3-(4-(methoxycarbonyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(2-carboxyethenyl)benzoic acid.
Reduction: Formation of 4-(2-carboxyethenyl)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
科学研究应用
(E)-3-(4-(methoxycarbonyl)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (E)-3-(4-(methoxycarbonyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors. The compound’s aromatic ring allows it to participate in π-π interactions and hydrogen bonding, influencing its biological activity.
相似化合物的比较
Similar Compounds
Benzoic acid, 4-(2-carboxyethenyl)-: Lacks the methyl ester group.
Benzoic acid, 4-(2-carboxyethenyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Benzoic acid, 4-(2-carboxyethenyl)-, propyl ester: Contains a propyl ester group.
Uniqueness
(E)-3-(4-(methoxycarbonyl)phenyl)acrylic acid is unique due to its specific ester group, which influences its reactivity and solubility. The presence of the methyl ester group can affect the compound’s interaction with biological targets and its overall stability.
属性
分子式 |
C11H10O4 |
|---|---|
分子量 |
206.19 g/mol |
IUPAC 名称 |
3-(4-methoxycarbonylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10O4/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h2-7H,1H3,(H,12,13) |
InChI 键 |
PVHMYONDAPXJSB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C=CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6,7,8-Tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B8788330.png)


![3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-[2-(4-morpholinyl)ethoxy]-](/img/structure/B8788353.png)










